REACTION_CXSMILES
|
C(C(C1C=CC2C(=CC=CC=2)C=1)C#N)(CC)C.C(C(C1C=CC2C(=CC=CC=2)C=1)C#N)(C)C.C(C(C1C=CC2C(=CC=CC=2)C=1)C(O)=O)C(C)C.[CH:52]([CH:56]([C:60]1[CH:69]=[CH:68][C:67]2[C:62](=[CH:63][CH:64]=[CH:65][CH:66]=2)[CH:61]=1)[C:57]([OH:59])=[O:58])([CH2:54]C)[CH3:53]>>[CH:52]([CH:56]([C:60]1[CH:69]=[CH:68][C:67]2[C:62](=[CH:63][CH:64]=[CH:65][CH:66]=2)[CH:61]=1)[C:57]([OH:59])=[O:58])([CH3:54])[CH3:53]
|
Name
|
α-sec-butyl-2-naphthaleneacetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C(C#N)C1=CC2=CC=CC=C2C=C1
|
Name
|
α-isopropyl-2-naphthaleneacetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C#N)C1=CC2=CC=CC=C2C=C1
|
Name
|
α-isobutyl-2-naphthaleneacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(C(=O)O)C1=CC2=CC=CC=C2C=C1
|
Name
|
α-sec-butyl-2-naphthaleneacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C(C(=O)O)C1=CC2=CC=CC=C2C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields respectively
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |